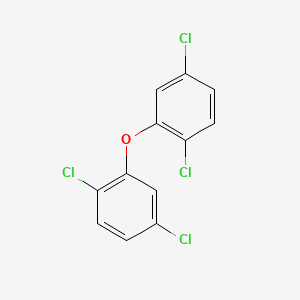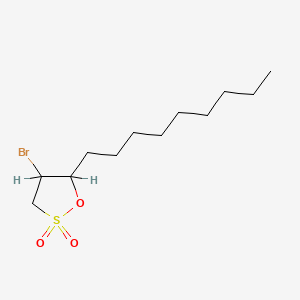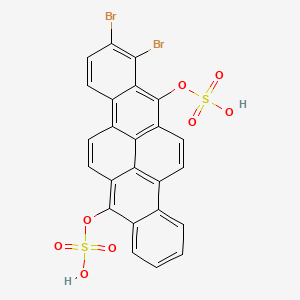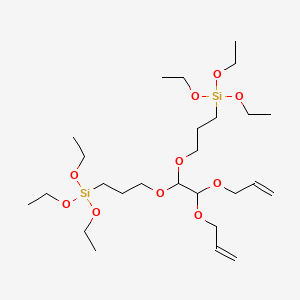
2,2',5,5'-Tetrachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,5,5’-Tetrachlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of four chlorine atoms attached to the diphenyl ether structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic rings .
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic nature of chlorine gas and the resulting compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,5,5’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxylated tetrachlorodiphenyl ethers.
Reduction: Dichlorodiphenyl ethers.
Substitution: Nitro and sulfonated derivatives.
Applications De Recherche Scientifique
2,2’,5,5’-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for studying the behavior of polychlorinated compounds.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’,5,5’-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of genes involved in various cellular processes. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family, which play a role in the metabolism of xenobiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar in structure but lacks the ether linkage.
2,2’,4,4’-Tetrachlorodiphenyl ether: Differently substituted chlorinated diphenyl ether.
2,3’,4,4’-Tetrachlorodiphenyl ether: Another isomer with different chlorine substitution patterns
Uniqueness
2,2’,5,5’-Tetrachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its stability and persistence in the environment also distinguish it from other similar compounds .
Propriétés
Numéro CAS |
727738-56-9 |
|---|---|
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
1,4-dichloro-2-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6H |
Clé InChI |
YWBKRNRSWKEARX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)










![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)
